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molecular formula C6H11Br4O4P B041166 Bis(2,3-dibromopropyl) hydrogen phosphate CAS No. 5412-25-9

Bis(2,3-dibromopropyl) hydrogen phosphate

Cat. No. B041166
M. Wt: 497.74 g/mol
InChI Key: CBPKIOGAUWKEFT-UHFFFAOYSA-N
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Patent
US04076630

Procedure details

An emulsion containing the potassium salt of bis-(2,3-dibromopropyl) phosphoric acid and tris-(2,3-dibromopropyl) phosphate was formed by adding 25 gms of the emulsion concentrate from Example 2 to 975 gms of water with stirring at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[Br:2][CH:3]([CH2:15][Br:16])[CH2:4][O:5][P:6](=[O:14])([OH:13])[O:7][CH2:8][CH:9]([Br:12])[CH2:10][Br:11]>>[P:6]([O:13][CH2:4][CH:3]([Br:2])[CH2:15][Br:16])([O:5][CH2:4][CH:3]([Br:2])[CH2:15][Br:16])([O:7][CH2:8][CH:9]([Br:12])[CH2:10][Br:11])=[O:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(COP(OCC(CBr)Br)(O)=O)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC(CBr)Br)(OCC(CBr)Br)OCC(CBr)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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